(+)-Epicatechin is a flavan-3-ol, a type of flavonoid, found naturally in various plant sources. [] It is an isomer of (-)-epicatechin, differing in the configuration at the C2 carbon. [] Its presence in foods like cocoa, tea, and fruits has sparked scientific interest due to its potential health benefits. [, ] Notably, it plays a key role in research focusing on its antioxidant properties, anti-inflammatory effects, and potential impact on various cellular processes. [, , ]
(+)-Epicatechin possesses a characteristic flavan-3-ol structure, featuring two aromatic rings (A and B) linked by a three-carbon heterocyclic ring (C) with a hydroxyl group at the 3 position. [, ] The structural difference between (+)-epicatechin and its isomer (-)-epicatechin lies in the stereochemistry at the C2 carbon, resulting in different spatial arrangements of the hydroxyl group on this carbon. [, ] These structural nuances contribute to the unique biological activity and interactions of (+)-epicatechin. Computational studies have analyzed its electronic structure and vibrational modes, particularly in complex with beta-cyclodextrin. []
The precise mechanisms of action of (+)-epicatechin are multifaceted and remain an area of active investigation. Its antioxidant properties are attributed to its ability to scavenge free radicals, protecting cells from oxidative damage. [] Studies suggest that it can modulate cellular signaling pathways, influencing gene expression and protein synthesis, particularly those involved in inflammation, cell growth, and apoptosis. [, ] Its effects on muscle protein synthesis and reduction of pro-inflammatory cytokines suggest a potential role in mitigating age-related muscle atrophy. [] Furthermore, its interaction with bacterial metabolism and subsequent production of specific metabolites could contribute to its overall health effects. [, ]
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